molecular formula C11H21ClO B15357633 1-Chloroundecan-4-one CAS No. 54131-63-4

1-Chloroundecan-4-one

Cat. No.: B15357633
CAS No.: 54131-63-4
M. Wt: 204.73 g/mol
InChI Key: MYXPHWLPWSQFTQ-UHFFFAOYSA-N
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Description

1-Chloroundecan-4-one is a chlorinated aliphatic ketone with the molecular formula C₁₁H₁₉ClO and a molecular weight of 202.72 g/mol. Structurally, it features a chlorine atom at the terminal carbon (position 1) and a ketone group at position 4 on an undecane backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloro and carbonyl functionalities . Its synthesis typically involves Friedel-Crafts acylation or halogenation of precursor ketones, though specific protocols may vary depending on desired purity and scale .

Stability under standard storage conditions is moderate, though it may decompose under strong acidic/basic environments or prolonged UV exposure .

Properties

CAS No.

54131-63-4

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

1-chloroundecan-4-one

InChI

InChI=1S/C11H21ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h2-10H2,1H3

InChI Key

MYXPHWLPWSQFTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloroundecan-4-one with structurally analogous compounds, emphasizing differences in reactivity, physicochemical properties, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Reactivity Applications
This compound C₁₁H₁₉ClO 202.72 245–250 Low in water Nucleophilic substitution (Cl), ketone oxidation Pharmaceutical intermediates
Undecan-4-one C₁₁H₂₂O 170.29 230–235 Low in water Ketone reduction, aldol condensation Fragrance synthesis
1-Chlorododecan-4-one C₁₂H₂₁ClO 216.75 260–265 Insoluble in water Similar to this compound Polymer stabilizers
1-Chloroundecan-3-one C₁₁H₁₉ClO 202.72 240–245 Low in water Enhanced steric hindrance at ketone Specialty surfactants

Key Findings:

Chlorine Substitution: The terminal chlorine in this compound increases electrophilicity compared to non-chlorinated analogs like Undecan-4-one, enabling faster nucleophilic substitution reactions. This property is critical in synthesizing alkylated pharmaceuticals .

Chain Length Effects : Extending the carbon chain (e.g., 1-Chlorododecan-4-one) elevates boiling points due to increased van der Waals interactions but reduces solubility in polar solvents .

Positional Isomerism : 1-Chloroundecan-3-one exhibits lower thermal stability than the 4-ketone isomer, attributed to steric strain near the carbonyl group .

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for quantifying chlorinated ketones in mixtures, with detection limits <1 ppm .
  • Nuclear Magnetic Resonance (NMR) : Distinguishes positional isomers via carbonyl carbon shifts (e.g., δ 208 ppm for 4-ketone vs. δ 212 ppm for 3-ketone) .

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